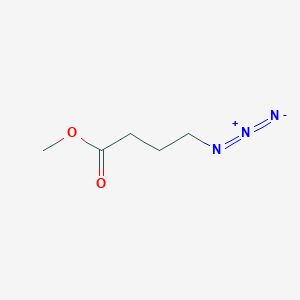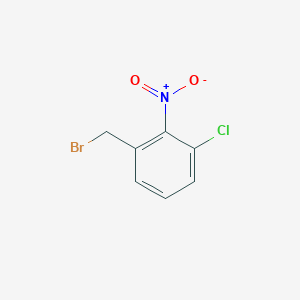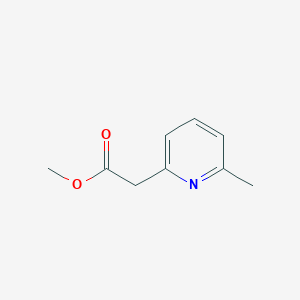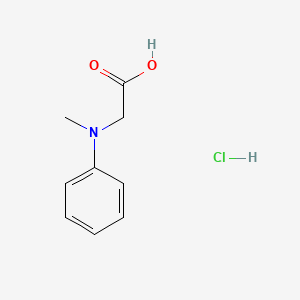
4-Azidobutanoato de metilo
Descripción general
Descripción
Methyl 4-azidobutanoate is a chemical compound with the molecular formula C5H9N3O2 . It has a molecular weight of 143.145 g/mol .
Synthesis Analysis
The synthesis of Methyl 4-azidobutanoate involves several steps. It can be synthesized from Br-C3-methyl ester . Other precursors include Methyl 4-chloro and Methyl 4-Iodobu . The exact synthesis process and conditions may vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of Methyl 4-azidobutanoate consists of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be represented by the SMILES notation: COC(=O)CCCN=[N+]=[N-] .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-azidobutanoate are not fully known. The melting point, boiling point, density, and refractive index are not available .Aplicaciones Científicas De Investigación
Química Supramolecular
4-Azidobutanoato de metilo: juega un papel significativo en el campo de la química supramolecular. Esta rama de la química se centra en el diseño y el estudio de estructuras complejas basadas en enlaces intermoleculares no covalentes. El compuesto se puede usar para construir ensamblajes supramoleculares, que son entidades formadas por la asociación de múltiples especies químicas .
Ingeniería de Cristales
En la ingeniería de cristales, el This compound se puede utilizar para crear arquitecturas co-cristalinas. Estas estructuras están diseñadas para incorporar interacciones específicas, como los enlaces halógenos, que son cruciales para el control preciso de los ensamblajes moleculares .
Sistemas de Liberación de Fármacos
Las propiedades estructurales del compuesto lo hacen adecuado para el desarrollo de sistemas de liberación de fármacos. Su capacidad para formar enlaces no covalentes se puede aprovechar para crear mecanismos de entrega dirigidos que pueden transportar agentes farmacéuticos a sitios específicos dentro del cuerpo .
Materiales Funcionales
This compound: se puede usar en la síntesis de materiales funcionales. Estos materiales tienen propiedades que se pueden aprovechar para diversas aplicaciones, incluidos sensores, actuadores y dispositivos electrónicos .
Giróscopos Moleculares
La estructura molecular única del compuesto permite su uso en la creación de giróscopos moleculares. Estas son moléculas que pueden rotar alrededor de su eje y se estudian por sus posibles aplicaciones en nanotecnología y ciencia de materiales .
Cinética Química
This compound: también puede contribuir al estudio de la cinética química. Su participación en procesos dinámicos ayuda a los investigadores a comprender las velocidades de reacción y las complejidades de cómo ocurren las reacciones a nivel molecular .
Mecanismo De Acción
The mechanism of action of methyl Methyl 4-azidobutanoateoate is not fully understood. However, it is believed that the compound acts as a nucleophile, which is a type of molecule that is able to donate electrons to other molecules. This mechanism of action allows the compound to react with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl Methyl 4-azidobutanoateoate are not well understood. However, it is believed that the compound can act as a substrate for certain enzymes and can be used to modify proteins and peptides. In addition, it has been suggested that the compound may have an effect on the metabolism of certain drugs, but this has not been conclusively proven.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl Methyl 4-azidobutanoateoate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of reactions. In addition, it can be used as a photolabile protecting group, which allows for more precise control of the reaction conditions. However, the compound is volatile and has a strong odor, which can be a disadvantage for some experiments.
Direcciones Futuras
There are several potential future directions for research involving methyl Methyl 4-azidobutanoateoate. One potential area of research is the development of new methods for synthesizing the compound. Additionally, more research is needed to determine the biochemical and physiological effects of the compound, and to identify potential applications for the compound in the medical and pharmaceutical fields. Finally, further research is needed to explore the potential use of the compound as a photolabile protecting group in organic reactions.
Safety and Hazards
Methyl 4-azidobutanoate is classified as having acute toxicity for inhalation, dermal contact, and oral ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .
Relevant Papers There are several papers that have been published related to Methyl 4-azidobutanoate . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information about Methyl 4-azidobutanoate.
Propiedades
IUPAC Name |
methyl 4-azidobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCLJBYTRUAAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527176 | |
| Record name | Methyl 4-azidobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87517-47-3 | |
| Record name | Methyl 4-azidobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)



![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)





![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)

